Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215390-13-8
VCID: VC4590045
InChI: InChI=1S/C24H24N2O4S.ClH/c1-29-18-10-8-17(9-11-18)22(27)25-23-21(24(28)30-2)19-12-13-26(15-20(19)31-23)14-16-6-4-3-5-7-16;/h3-11H,12-15H2,1-2H3,(H,25,27);1H
SMILES: COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl
Molecular Formula: C24H25ClN2O4S
Molecular Weight: 472.98

Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1215390-13-8

Cat. No.: VC4590045

Molecular Formula: C24H25ClN2O4S

Molecular Weight: 472.98

* For research use only. Not for human or veterinary use.

Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1215390-13-8

Specification

CAS No. 1215390-13-8
Molecular Formula C24H25ClN2O4S
Molecular Weight 472.98
IUPAC Name methyl 6-benzyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C24H24N2O4S.ClH/c1-29-18-10-8-17(9-11-18)22(27)25-23-21(24(28)30-2)19-12-13-26(15-20(19)31-23)14-16-6-4-3-5-7-16;/h3-11H,12-15H2,1-2H3,(H,25,27);1H
Standard InChI Key TZCWAOUIHZOXMK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl

Introduction

Synthesis

The synthesis of related thieno[2,3-c]pyridine derivatives typically involves multi-step organic reactions. A common approach might include:

  • Formation of the Thieno[2,3-c]pyridine Core: This involves constructing the fused ring system, often through condensation reactions.

  • Introduction of the Benzyl Group: This could be achieved through alkylation reactions.

  • Attachment of the 4-Methoxybenzamido Moiety: This might involve amide formation using 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

  • Methylation of the Carboxylic Acid Moiety: This step would convert the carboxylic acid into a methyl ester, potentially using methyl iodide in a basic medium.

Potential Applications

Thieno[2,3-c]pyridine derivatives are known for their potential biological activities, including anti-inflammatory and analgesic effects. They may interact with enzymes or receptors involved in signaling pathways, although specific mechanisms for this compound are not detailed.

Potential ApplicationDescription
Anti-inflammatory EffectsThieno[2,3-c]pyridine derivatives have shown promise in reducing inflammation.
Analgesic EffectsThese compounds may also exhibit pain-relieving properties.
Enzyme or Receptor InteractionPotential for modulating biological pathways through enzyme or receptor binding.

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